(1-isopropyl-1H-imidazol-2-yl)methanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZKRBXIALJGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420801-71-3 | |
| Record name | [1-(propan-2-yl)-1H-imidazol-2-yl]methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Strategies for 1 Isopropyl 1h Imidazol 2 Yl Methanethiol
Historical Development of Synthetic Approaches to Imidazole-2-thiols and Derivatives
The synthesis of imidazole-containing molecules has a rich history, with several named reactions forming the bedrock of modern synthetic strategies. The Debus synthesis, first reported in 1858, utilizes a reaction between glyoxal (B1671930), formaldehyde, and ammonia to form the imidazole (B134444) ring. Variations of this method, by substituting ammonia with a primary amine, allow for the introduction of a substituent at the N-1 position.
Another classical approach is the Marckwald synthesis, which is particularly relevant for the preparation of imidazole-2-thiols (or their tautomeric thione form). This method typically involves the reaction of an α-aminoketone or α-aminoaldehyde with a thiocyanate salt, such as potassium thiocyanate, leading to the formation of an imidazoline-2-thione, which can be subsequently dehydrogenated if necessary.
The Wallach synthesis provides a route to chloroimidazoles from N,N'-disubstituted oxamides and phosphorus oxychloride, which can then be further functionalized. These foundational methods, while effective, often require harsh reaction conditions and may result in modest yields or mixtures of products, necessitating the development of more refined and regioselective modern techniques.
Modern Synthetic Routes for (1-isopropyl-1H-imidazol-2-yl)methanethiol
A modern and logical synthetic strategy for this compound involves a sequential construction of the molecule. This can be broken down into three key stages: the regioselective synthesis of the 1-isopropyl-1H-imidazole core, the introduction of a one-carbon functional group at the 2-position, and the subsequent conversion of this group into the desired methanethiol (B179389) moiety.
Regioselective Synthesis of the Imidazole Core
The regioselective synthesis of the 1-isopropyl-1H-imidazole core is crucial to avoid the formation of isomeric products. A plausible approach is a modification of the Debus synthesis, where isopropylamine (B41738) is used as the primary amine component in conjunction with glyoxal, formaldehyde, and ammonia (or an ammonium salt). This one-pot reaction can directly afford the desired N-substituted imidazole.
Alternatively, a more controlled, stepwise approach can be adapted from methodologies used for the synthesis of similarly substituted imidazoles. For instance, the synthesis of a related compound, (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, provides a template for constructing the 1-isopropylimidazole (B1312584) system. This involves the initial reaction of an appropriate α-haloketone with isopropylamine to form an α-(isopropylamino)ketone, which then undergoes cyclization with a formylating agent or a source of the C2-carbon of the imidazole ring to yield the 1,4-disubstituted imidazole.
The N-alkylation of a pre-formed imidazole ring with an isopropyl halide is another potential route. However, this can sometimes lead to a mixture of 1,4- and 1,5-disubstituted isomers if the imidazole ring is already substituted at the 4- or 5-position. For an unsubstituted imidazole, direct alkylation with isopropyl bromide in the presence of a base can yield 1-isopropyl-1H-imidazole.
| Method | Reactants | Key Features |
| Modified Debus Synthesis | Glyoxal, Formaldehyde, Ammonia, Isopropylamine | One-pot synthesis, potentially lower regioselectivity. |
| Stepwise Cyclization | α-haloketone, Isopropylamine, Formylating agent | Controlled, stepwise approach, good regioselectivity. |
| N-Alkylation | Imidazole, Isopropyl halide, Base | Direct introduction of the isopropyl group, potential for isomeric mixtures with substituted imidazoles. |
Introduction of the Methanethiol Moiety
Direct introduction of a methanethiol group at the 2-position of the imidazole ring is challenging. A more feasible strategy involves the introduction of a precursor functional group, such as a formyl or hydroxymethyl group, which can then be converted to the methanethiol.
One established method to introduce a functional group at the C2 position of an imidazole is through lithiation. 1-Isopropyl-1H-imidazole can be deprotonated at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with an appropriate electrophile. For instance, reaction with N,N-dimethylformamide (DMF) would yield 1-isopropyl-1H-imidazole-2-carbaldehyde.
This aldehyde can then be reduced to the corresponding alcohol, (1-isopropyl-1H-imidazol-2-yl)methanol, using a suitable reducing agent such as sodium borohydride.
The conversion of the hydroxymethyl group to the methanethiol can be achieved through a two-step process. First, the alcohol is converted to a good leaving group, such as a halide. Reaction with thionyl chloride (SOCl₂) can produce 2-(chloromethyl)-1-isopropyl-1H-imidazole. Subsequently, this chloromethyl derivative can be reacted with a sulfur nucleophile. Treatment with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis can displace the chloride and form the desired this compound.
An alternative for the conversion of the alcohol to the thiol is the Mitsunobu reaction. This reaction allows for the direct conversion of a primary alcohol to a thioester using thioacetic acid in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. Subsequent hydrolysis of the resulting thioester would yield the target methanethiol. This method proceeds with inversion of configuration, although this is not relevant for the achiral target molecule.
| Precursor | Reagents for Conversion to Methanethiol | Key Features |
| (1-isopropyl-1H-imidazol-2-yl)methanol | 1. SOCl₂ 2. NaSH or Thiourea/hydrolysis | Two-step process via a halide intermediate. |
| (1-isopropyl-1H-imidazol-2-yl)methanol | Thioacetic acid, DEAD, PPh₃, followed by hydrolysis | Mitsunobu reaction, direct conversion to a thioester precursor. |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the N-alkylation of imidazoles, factors such as the choice of base, solvent, and temperature can significantly influence the outcome. The use of solid-supported bases, such as potassium hydroxide on alumina, has been shown to facilitate N-alkylation under mild conditions.
In the lithiation and formylation step, careful control of temperature is essential to prevent side reactions. The reduction of the aldehyde to the alcohol is generally a high-yielding reaction.
The conversion of the alcohol to the chloromethyl derivative with thionyl chloride should be performed under anhydrous conditions to avoid hydrolysis of the reagent. The subsequent nucleophilic substitution with a sulfur source is typically efficient, but reaction times and temperatures may need to be optimized to ensure complete conversion and minimize the formation of byproducts, such as the corresponding disulfide.
For the Mitsunobu reaction, the order of addition of reagents and the choice of solvent can impact the yield and ease of purification. The removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can sometimes be challenging.
Chemo- and Stereoselective Considerations in Synthesis
The target molecule, this compound, is achiral, and therefore, stereoselective considerations are not applicable to its synthesis.
However, chemoselectivity is an important aspect. For instance, during the reduction of the 1-isopropyl-1H-imidazole-2-carbaldehyde, it is important to use a reagent that selectively reduces the aldehyde without affecting the imidazole ring. Sodium borohydride is a suitable choice for this transformation. When converting the hydroxymethyl group to the chloromethyl group, thionyl chloride is a good choice as it is specific for alcohols and does not typically react with the imidazole ring under standard conditions.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.
For the synthesis of the imidazole core, multicomponent reactions, such as the Debus synthesis, are inherently atom-economical. The use of greener solvents, such as water or ethanol, or even solvent-free conditions, can significantly reduce the environmental impact. Ultrasound-assisted synthesis has also been shown to be an energy-efficient method for preparing imidazole derivatives.
In the subsequent functionalization steps, the use of catalytic methods is preferred over stoichiometric reagents. While the lithiation step requires a stoichiometric amount of strong base, the subsequent reduction and substitution reactions can often be performed under milder, more environmentally benign conditions.
The choice of reagents is also a key consideration. For example, exploring enzymatic or biocatalytic methods for the synthesis of the N-substituted imidazole core could offer a greener alternative to traditional chemical methods. The use of recyclable catalysts, such as zeolites or supported reagents, can also contribute to a more sustainable synthetic process.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Utilizing one-pot, multicomponent reactions like the Debus synthesis for the imidazole core. |
| Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions for the synthesis. |
| Design for Energy Efficiency | Using methods like ultrasound irradiation to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |
| Catalysis | Employing catalytic methods over stoichiometric reagents to minimize waste. |
Chemical Reactivity and Mechanistic Investigations of 1 Isopropyl 1h Imidazol 2 Yl Methanethiol
Reactivity of the Thiol Group in Chemical Transformations
The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In the context of (1-isopropyl-1H-imidazol-2-yl)methanethiol, the thiol is attached to a methylene (B1212753) spacer at the C2 position of the imidazole (B134444) ring, which influences its reactivity.
Oxidation Reactions and Disulfide Formation
Thiols are readily oxidized to form disulfides (-S-S-), a common transformation in both chemical synthesis and biological systems. nih.govlibretexts.org This oxidation can be achieved using a variety of oxidizing agents. For N-alkylated imidazole-2-thiols, this reaction proceeds under controlled conditions to yield the corresponding disulfide. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can yield the disulfide, among other products, depending on the reaction conditions. researchgate.net The formation of disulfides from thiols can also be catalyzed by metal ions or proceed via radical mechanisms. nih.gov
A related compound, 2-[(1-methylpropyl)dithio]-1H-imidazole, which is itself a disulfide, is known to interact with biological systems through the oxidation of cysteine residues, highlighting the relevance of disulfide formation in the reactivity of such molecules. clockss.orgnih.gov The general mechanism for thiol oxidation often involves the formation of a thiyl radical intermediate, which then dimerizes to form the disulfide. nih.gov
| Reactant | Oxidizing Agent | Product | Yield | Reference |
| 1-methyl-1H-imidazole-2-thiol | Chlorine dioxide (1:1 molar ratio) | 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite | Not specified | researchgate.net |
| Thiophenol | Bobbitt's salt | Diphenyl disulfide | Good to excellent | odu.edu |
This table presents data for the oxidation of a closely related N-alkylated imidazole-2-thiol and a general thiol to illustrate the disulfide formation process.
Nucleophilic Reactivity and Derivatization
The sulfur atom of the thiol group is a potent nucleophile, readily participating in substitution and addition reactions. This nucleophilicity allows for the derivatization of this compound at the sulfur atom. A common reaction is S-alkylation, where the thiol is treated with an alkyl halide in the presence of a base to form a thioether. libretexts.org The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide. libretexts.org
The S-methylation of N-containing heterocyclic thiols can also be achieved using methanol (B129727) under acidic conditions, proceeding through the nucleophilic attack of the mercapto group on the protonated methanol. clockss.org The alkylation of 4,5-dihydro-1H-imidazole-2-thiol with iodomethylsilanes has been shown to result in S-alkylation. researchgate.net
| Thiol Reactant | Alkylating Agent | Base/Catalyst | Product | Yield | Reference |
| 2-Mercaptopyridine-3-carboxylic acid | Methanol | Sulfuric acid | Methyl 2-(methylthio)pyridine-3-carboxylate | Not specified | clockss.org |
| 1-Bromooctane | Thiourea, then hydrolysis | NaOH | 1-Octanethiol | 83% | libretexts.org |
This table provides examples of S-alkylation for related heterocyclic thiols and a general thiol to demonstrate the nucleophilic derivatization.
Reactions with Electrophiles
The nucleophilic nature of the thiol group makes it reactive towards a wide range of electrophiles beyond alkyl halides. These include acylating agents, such as acyl chlorides and anhydrides, which would lead to the formation of thioesters. The reaction of thiols with Michael acceptors (α,β-unsaturated carbonyl compounds) is also a well-established transformation, resulting in the formation of a new carbon-sulfur bond via conjugate addition.
In the case of this compound, the reactivity with electrophiles would primarily occur at the sulfur atom. The imidazole ring itself can also react with certain electrophiles, a topic that will be discussed in the subsequent section. The reaction of 4-phenyl-1H-imidazole-2-thiol with electrophilic pent-2-en-4-yn-1-ones demonstrates the involvement of the thiol group in cyclization reactions. researchgate.net
Reactivity of the Imidazole Ring System
The imidazole ring is an aromatic heterocycle with a rich and diverse chemistry. The presence of two nitrogen atoms imparts both acidic and basic properties to the ring. The N-isopropyl substituent in this compound influences the electronic distribution within the ring and can direct the outcome of certain reactions.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution on the imidazole ring is a known process, though the reactivity of the different carbon positions varies. Generally, the C4 and C5 positions are more susceptible to electrophilic attack than the C2 position. However, in the case of this compound, the C2 position is already substituted. Therefore, any electrophilic substitution would be expected to occur at the C4 or C5 positions.
A key example of electrophilic substitution on an N-alkylated imidazole is nitration. The nitration of N-alkylated imidazoles can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid, or with nitronium salts. google.com For instance, the nitration of 1-alkyl-2-methylimidazoles can be directed to the 4- or 5-position. researchgate.netresearchgate.net The specific conditions and the nature of the substituents on the ring influence the regioselectivity of the reaction.
| Imidazole Reactant | Nitrating Agent | Conditions | Product | Yield | Reference |
| 2-Methyl-5-nitro-1H-imidazole | Ethyl bromoacetate | K₂CO₃, Acetonitrile, 60°C | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | 96% | researchgate.netderpharmachemica.com |
| 1-Formyl-imidazole | KNO₃, Trifluoroacetic anhydride | n-BuLi, THF, 0-4°C | 1-Formyl-2-nitro-1H-imidazole | 62% | patsnap.com |
| 1-(p-Toluene sulfonyl)imidazole | KNO₃, Trifluoroacetic anhydride | n-BuLi, THF, 0-4°C | 1-(p-Toluene sulfonyl)-2-nitro-1H-imidazole | 72% | patsnap.com |
This table presents data on the nitration of various N-substituted imidazoles to illustrate electrophilic substitution on the imidazole ring.
Halogenation of the imidazole ring is also possible. masterorganicchemistry.com The reaction of imidazoles with halogens or other halogenating agents can lead to the substitution of hydrogen atoms on the ring with halogen atoms. The regioselectivity of this reaction is also dependent on the substituents already present on the ring.
Protonation and Deprotonation Equilibria
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The N3 nitrogen atom has a lone pair of electrons and is basic, readily undergoing protonation to form an imidazolium (B1220033) cation. The pKa of the conjugate acid of imidazole is approximately 7.0, indicating that it is a moderately strong base. wikipedia.org The N-isopropyl group in this compound is expected to slightly increase the basicity of the N3 nitrogen due to its electron-donating inductive effect. A predicted pKa value for 1-isopropylimidazole (B1312584) is 7.15. researchgate.net
| Compound | pKa (Conjugate Acid) | Reference |
| Imidazole | ~7.0 | wikipedia.org |
| 1-Methylimidazole | 7.4 | wikipedia.org |
| 1-Isopropylimidazole (predicted) | 7.15 | researchgate.net |
| Thiohydantoin derivative (thiol group) | High pH | nih.gov |
This table provides pKa values for imidazole and related compounds to illustrate the protonation and deprotonation equilibria.
Influence of the Isopropyl Substituent on Reactivity
The reactivity of this compound is significantly modulated by the presence of the isopropyl group at the N1 position of the imidazole ring. This substituent exerts both steric and electronic effects that influence the molecule's chemical behavior.
Steric Hindrance: The bulky isopropyl group creates steric congestion around the N1-C2 bond and the adjacent methanethiol (B179389) group. This steric hindrance can impede the approach of reactants to the imidazole ring and the sulfur atom, thereby slowing down reaction rates compared to less substituted analogues. For instance, in reactions involving nucleophilic attack at the imidazole ring or coordination of a bulky electrophile to the sulfur atom, the isopropyl group would be expected to decrease the reaction rate.
The interplay of these steric and electronic factors dictates the regioselectivity and stereoselectivity of reactions involving this compound. For example, in alkylation reactions at the sulfur atom, the steric bulk of the isopropyl group would likely favor the approach of smaller alkylating agents.
Coordination Chemistry of this compound as a Ligand
This compound is an excellent candidate as a chelating ligand in coordination chemistry, owing to the presence of two potential donor atoms: the N3 atom of the imidazole ring and the sulfur atom of the methanethiol group.
This ligand is expected to primarily function as a bidentate N,S-donor, forming a stable five-membered chelate ring with a transition metal center. The coordination would involve the lone pair of electrons on the N3 nitrogen and the deprotonated thiolate sulfur atom. This bidentate coordination mode is common for similar 2-substituted imidazole-thiol ligands and contributes to the thermodynamic stability of the resulting metal complexes (the chelate effect).
The nature of the metal complexes formed—whether monomeric or polymeric—is largely dependent on the reaction stoichiometry, the nature of the metal ion, and the reaction conditions.
Monomeric Complexes: With a 2:1 ligand-to-metal ratio, the formation of monomeric, four-coordinate square planar or tetrahedral complexes of the type [M(L)₂] is anticipated for divalent metal ions like Ni(II), Pd(II), and Pt(II). Similarly, octahedral complexes of the type [M(L)₃] could be formed with trivalent metal ions such as Co(III) or Fe(III). The steric bulk of the isopropyl group would play a crucial role in favoring the formation of monomeric species by preventing intermolecular bridging.
Polymeric Complexes: Under conditions where the ligand acts as a bridging unit, polymeric structures could arise. For instance, if the sulfur atom bridges two metal centers, one-dimensional coordination polymers might be formed. However, the steric hindrance from the isopropyl group is expected to make the formation of such polymeric structures less favorable compared to ligands with smaller N-substituents.
The coordination of this compound to a metal center is governed by a combination of electronic and steric factors.
Electronic Effects: The imidazole ring is a good sigma-donor, while the soft thiolate sulfur atom is also an excellent donor for soft metal ions. The electron-donating isopropyl group can subtly enhance the donor strength of the ligand.
Steric Effects: The isopropyl group imposes significant steric constraints on the geometry of the resulting metal complex. It can influence the coordination number and the preferred geometry around the metal center. For example, it might favor the formation of tetrahedral over square planar complexes for a d⁸ metal ion to minimize steric repulsion between the ligands. The bulky nature of this substituent can also create a protected pocket around the metal center, potentially influencing its catalytic activity or reactivity. This steric shielding could be advantageous in promoting the study of reaction pathways and reactive intermediates by stabilizing otherwise transient species. mdpi.com
The lability, or the rate of ligand exchange, will be influenced by the steric bulk of the isopropyl group. The steric hindrance is likely to slow down the rate of ligand substitution reactions, making the complexes more inert compared to those with less bulky ligands.
Mechanistic Studies of Reactions Involving this compound
Mechanistic investigations into reactions involving this compound would likely focus on several key areas, including nucleophilic substitution at the sulfur atom and its role in metal-catalyzed processes.
In a typical nucleophilic substitution reaction, such as the alkylation of the thiol group, the reaction would proceed via an Sₙ2 mechanism. The thiol would first be deprotonated by a base to form the more nucleophilic thiolate anion. This anion would then attack the electrophile. The steric hindrance provided by the isopropyl group would be a key factor in determining the reaction rate, with bulkier electrophiles reacting more slowly.
In the context of its metal complexes, mechanistic studies could explore ligand exchange reactions or the role of the complex in catalysis. For example, if a metal complex of this compound were used as a catalyst, the isopropyl group could influence the substrate binding and the subsequent catalytic steps. The steric pocket created by the ligand could lead to shape-selective catalysis. For instance, in polymerization reactions, bulky substituents in the coordination sphere of a metal can prevent the coordination and insertion of a monomer, which is an unfavorable factor. nih.gov
Advanced Spectroscopic and Computational Characterization of 1 Isopropyl 1h Imidazol 2 Yl Methanethiol and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "(1-isopropyl-1H-imidazol-2-yl)methanethiol" in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of "this compound" are predicted to exhibit characteristic signals corresponding to the isopropyl, imidazole (B134444), and methanethiol (B179389) moieties. While direct experimental data for this specific compound is not widely available in the public domain, a detailed prediction can be made based on the analysis of structurally similar compounds, such as (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.govresearchgate.net
The ¹H NMR spectrum is expected to show a distinct septet for the methine proton of the isopropyl group, coupled to the six equivalent methyl protons which would appear as a doublet. The two protons on the imidazole ring will present as two distinct singlets or doublets depending on the solvent and resolution. The methylene (B1212753) protons of the methanethiol group will likely appear as a singlet, though coupling to the thiol proton may be observed under certain conditions. The thiol proton itself often presents as a broad singlet.
In the ¹³C NMR spectrum, each unique carbon atom will give rise to a separate signal. The imidazole ring carbons will have characteristic chemical shifts, with the C2 carbon (bearing the methanethiol group) being the most downfield. The carbons of the isopropyl group and the methylene carbon will appear in the aliphatic region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (i-Pr) | 4.5 - 4.7 | Septet | ~6.8 |
| CH₃ (i-Pr) | 1.4 - 1.6 | Doublet | ~6.8 |
| Imidazole H4/H5 | 6.9 - 7.2 | Doublet/Doublet | ~1.5 |
| CH₂ | 3.7 - 3.9 | Singlet | - |
| SH | 1.5 - 2.5 | Broad Singlet | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (Imidazole) | 145 - 148 |
| C4/C5 (Imidazole) | 115 - 125 |
| CH (i-Pr) | 48 - 52 |
| CH₃ (i-Pr) | 22 - 24 |
| CH₂ | 25 - 28 |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the structural assignments and connectivity within "this compound," a suite of two-dimensional (2D) NMR experiments would be employed. youtube.comsdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, a cross-peak would be expected between the methine proton of the isopropyl group and the methyl protons, confirming their connectivity. Any coupling between the imidazole protons would also be evident.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the isopropyl methine proton would correlate with the corresponding methine carbon signal.
Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov For "this compound" (C₇H₁₂N₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its molecular formula. A predicted collision cross section for the protonated molecule is 131.7 Ų. uni.lu
Fragmentation Pathways
The study of fragmentation pathways in mass spectrometry provides valuable structural information. In imidazole-containing compounds, the imidazole ring is generally stable, and fragmentation often involves the loss of substituents. nih.gov For "this compound," the fragmentation upon electron ionization would likely proceed through several key pathways:
Loss of the thiol group (-SH): This would result in a significant fragment ion.
Loss of the entire methanethiol group (-CH₂SH): This would lead to the formation of the (1-isopropyl-1H-imidazol-2-yl) cation.
Fragmentation of the isopropyl group: Loss of a methyl radical (•CH₃) or propene (C₃H₆) from the parent ion or subsequent fragment ions is a common pathway for isopropyl-substituted compounds.
Cleavage of the N-isopropyl bond: This would generate an ion corresponding to the imidazol-2-ylmethanethiol fragment.
Analysis of these fragmentation patterns would provide confirmatory evidence for the proposed structure.
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Metal Complexes
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although no crystal structures of "this compound" or its simple derivatives are currently reported in the Cambridge Structural Database, this technique would be invaluable for characterizing its metal complexes.
The presence of both a "soft" thiol donor and a "borderline" imidazole nitrogen donor makes "this compound" an excellent chelating ligand for a variety of transition metals. X-ray crystallographic analysis of its metal complexes would provide precise information on:
Coordination geometry: The arrangement of the ligand around the metal center (e.g., tetrahedral, square planar, octahedral).
Bond lengths and angles: Precise measurements of the metal-sulfur and metal-nitrogen bond distances and the chelate bite angle.
Intermolecular interactions: The presence of hydrogen bonding, π-stacking, or other non-covalent interactions that influence the crystal packing.
Such data is crucial for understanding the electronic and steric properties of the ligand and for the rational design of new metal-based catalysts or therapeutic agents. For instance, the synthesis and crystallographic characterization of palladium(II) complexes with related benzimidazole-methanethiol ligands have been reported, demonstrating the utility of this approach. rsc.org
Determination of Bond Lengths, Angles, and Conformations
To date, no X-ray crystallographic studies of this compound have been published. Such studies are essential for the precise determination of molecular geometry. Without a crystal structure, empirical data on bond lengths, bond angles, and the molecule's preferred conformation in the solid state remain unknown. For example, key parameters such as the C-S, S-H, and various C-N and C-C bond lengths within the imidazole ring and its substituents have not been experimentally measured.
Supramolecular Interactions in the Solid State
The analysis of intermolecular forces, such as hydrogen bonding (e.g., involving the thiol S-H group or C-H donors and the imidazole nitrogen atoms) and van der Waals interactions, is contingent on solid-state structural data. In the absence of a crystal structure for this compound, any discussion of its supramolecular chemistry would be purely speculative.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis
No published Infrared (IR) or Raman spectra are available for this compound. This type of analysis would allow for the identification of characteristic vibrational frequencies for its functional groups, including the S-H stretch, C-S stretch, and vibrations associated with the isopropyl and imidazole moieties. This empirical data is crucial for validating theoretical calculations and understanding the molecule's bonding characteristics.
Computational Chemistry Approaches for Theoretical Insights
A search of computational chemistry literature did not yield any studies specifically focused on this compound.
While DFT is a powerful tool for predicting molecular properties, no published research has applied it to this specific molecule. Such calculations would provide theoretical values for bond lengths, angles, and vibrational frequencies, which could serve as a valuable, albeit theoretical, substitute in the absence of experimental data.
There are no available quantum chemical studies on the reactivity of this compound. This type of research would offer insights into its chemical behavior, including reaction mechanisms and kinetic or thermodynamic parameters, which are currently unknown.
Molecular dynamics simulations, which could illuminate the conformational flexibility of the isopropyl and methanethiol substituents over time, have not been reported for this compound.
Investigations into Biological Interactions and Molecular Mechanisms of 1 Isopropyl 1h Imidazol 2 Yl Methanethiol Excluding Clinical Aspects
Molecular Recognition and Binding Studies with Biomolecules (e.g., proteins, enzymes, DNA)
The molecular structure of (1-isopropyl-1H-imidazol-2-yl)methanethiol suggests several potential modes of interaction with biomolecules. The imidazole (B134444) ring itself is capable of forming hydrogen bonds, with one nitrogen atom acting as a hydrogen bond donor and the other as an acceptor. chemijournal.com This dual functionality allows for specific recognition and binding to complementary residues in proteins and enzymes.
The methanethiol (B179389) (-CH2SH) group is a particularly significant feature. The thiol is a well-known nucleophile and can form covalent bonds with electrophilic centers in biomolecules. It is also a strong ligand for various metal ions. This property is critical in the active sites of many metalloenzymes, where cysteine (containing a thiol group) or histidine residues coordinate with a metal cofactor. nih.gov Consequently, this compound could potentially interact with metalloproteins through its thiol group, displacing other ligands or participating in redox reactions at the metal center.
While direct binding studies on this compound are not extensively documented, research on related imidazole-containing compounds provides insights. For instance, technetium-labeled bisphosphonates containing a 2-isopropyl-1H-imidazole moiety have been shown to have a strong affinity for hydroxyapatite, a key component of the bone matrix, indicating specific molecular recognition. nih.govnih.gov
Table 1: Potential Biomolecular Interactions of this compound
| Structural Moiety | Potential Interaction Type | Interacting Biomolecular Partner |
| Imidazole Ring | Hydrogen Bonding | Amino acid residues (e.g., Asp, Glu, Ser) |
| Methanethiol Group | Covalent Bonding, Metal Ligation | Cysteine residues, Metal cofactors (e.g., Zn²⁺, Fe²⁺) |
| Isopropyl Group | Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Ile, Val) |
Mechanistic Elucidation of Enzyme Inhibition or Activation Pathways
The structural features of this compound suggest it could act as an enzyme inhibitor through several mechanisms. The thiol group is a key player in this context. Many enzymes, particularly those in the cysteine protease family, rely on a catalytic cysteine residue. The thiol of this compound could potentially form a disulfide bond with this catalytic cysteine, leading to reversible or irreversible inhibition.
Furthermore, its ability to chelate metal ions could inhibit metalloenzymes by sequestering the essential metal cofactor. The imidazole ring can assist in positioning the thiol group for optimal interaction with the enzyme's active site.
Conversely, in certain contexts, the molecule could act as an enzyme activator. For example, if an enzyme's activity is suppressed by an inhibitory metal ion, the chelating properties of this compound could potentially restore function by removing the inhibitory ion.
Structure-Activity Relationship (SAR) Studies at the Molecular Level (without clinical correlation)
While specific SAR studies for this compound are not available, the principles of medicinal chemistry allow for predictions based on its structure. researchgate.net SAR studies on other imidazole derivatives have demonstrated that modifications to the imidazole scaffold can significantly impact biological activity. nih.govnih.gov
For this compound, key points for SAR exploration would include:
The N-1 Substituent: The size and lipophilicity of the isopropyl group could be varied. Replacing it with smaller (e.g., methyl) or larger, more complex groups would likely alter the compound's fit into a binding pocket and thus its potency and selectivity.
The C-2 Substituent: The methanethiol linker could be lengthened or shortened, or the thiol could be replaced with other functional groups (e.g., a hydroxyl or an amine) to probe the importance of the thiol group for a specific biological interaction.
The Imidazole Ring: Substitution at other positions on the imidazole ring (e.g., the 4 or 5 positions) could be used to fine-tune the electronic properties and steric profile of the molecule.
A study on imidazole-coumarin conjugates with a thiomethylene linker found that the nature of the substituent on the coumarin (B35378) ring and the presence of a hydrogen atom at the N(1) position of the imidazole were crucial for their antiviral activity against the Hepatitis C virus. mdpi.com This highlights the importance of systematic structural modifications in understanding and optimizing the biological activity of imidazole-based compounds.
Role as a Scaffold for Rational Design of Bioactive Probes
The this compound structure can be viewed as a versatile scaffold for the rational design of more complex and targeted bioactive probes. The imidazole ring provides a stable core that can be readily functionalized at multiple positions.
The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a related compound, was pursued with the goal of creating precursors for biomimetic chelating ligands. nih.govresearchgate.net This demonstrates the utility of the substituted imidazole framework as a starting point for developing molecules that can mimic the metal-binding sites of proteins. nih.gov
By analogy, the methanethiol group of this compound could be used as a handle to attach other molecular entities, such as fluorescent dyes, affinity tags, or other pharmacophores. This would allow for the creation of chemical probes to study biological systems, for example, to visualize the localization of a target protein within a cell or to identify new binding partners.
Interactions with Cellular Components and Pathways (non-therapeutic context)
In a non-therapeutic research context, this compound could interact with various cellular components and pathways. Its ability to interact with metal ions suggests it could influence cellular processes that are dependent on metalloproteins. For example, it might modulate the activity of zinc-finger transcription factors or matrix metalloproteinases.
The thiol group also suggests a potential to interact with the cellular redox environment. It could react with reactive oxygen species (ROS) or participate in thiol-disulfide exchange reactions with cellular proteins, thereby influencing signaling pathways that are regulated by redox state.
Studies on a technetium-labeled derivative of a 2-isopropyl-imidazole compound showed that it was cleared from circulation primarily through the urinary route, indicating that the core structure can be processed and eliminated by cellular and organismal systems. nih.gov
Future Directions and Emerging Research Avenues for 1 Isopropyl 1h Imidazol 2 Yl Methanethiol
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is paramount for the broader application of (1-isopropyl-1H-imidazol-2-yl)methanethiol. While traditional methods for creating substituted imidazoles exist, future research should focus on sustainable and atom-economical approaches. researchgate.netnih.govresearchgate.net
Green Synthesis: Future synthetic strategies are expected to leverage green chemistry principles. researchgate.netsemanticscholar.org This includes the use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net One-pot, multi-component reactions, which combine several starting materials in a single step, offer a streamlined and efficient alternative to traditional multi-step syntheses. iau.ir The use of eco-friendly solvents, such as water or bio-based solvents like N-formylmorpholine, will also be a critical area of investigation. iau.ir
Novel Thiolation and Alkylation Methods: The introduction of the methanethiol (B179389) group is a crucial step. Research into direct C-H thiolation methods for the N-isopropylimidazole precursor could provide a more direct route, avoiding the need for pre-functionalized starting materials. Additionally, exploring regioselective N-alkylation techniques, possibly using advanced protecting group strategies, could offer more precise control over the synthesis of the N-isopropylimidazole core before the introduction of the thiol functionality. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus | Relevant Analogs/Precursors |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency researchgate.net | Optimization of reaction conditions (temperature, time, power) for the specific target molecule. | 2,4,5-trisubstituted imidazoles researchgate.net |
| Multi-Component Reactions | High atom economy, reduced waste, simplified purification iau.ir | Design of a one-pot reaction involving an isopropylamine (B41738) source, a glyoxal (B1671930) equivalent, and a thiol-containing component. | Functionalized imidazoles iau.ir |
| Direct C-H Thiolation | Step-economy, avoids pre-functionalization | Development of catalysts for regioselective thiolation at the C-2 position of 1-isopropylimidazole (B1312584). | Arylated Imidazoles nih.gov |
| Flow Chemistry | Improved safety, scalability, and process control | Adaptation of optimized batch reactions to continuous flow systems for large-scale production. | N/A |
Development of Advanced Catalytic Systems Based on this compound Complexes
The combination of a soft thiol donor and a sigma-donating imidazole (B134444) nitrogen makes this compound an excellent candidate for ligand development in coordination chemistry and catalysis. nih.govajol.info
Homogeneous Catalysis: Complexes formed between this ligand and transition metals (e.g., palladium, nickel, copper, cobalt) could serve as highly effective catalysts. acs.orgjocpr.commdpi.com The isopropyl group provides steric bulk that can influence the coordination geometry and stability of the metal center, potentially leading to enhanced selectivity in catalytic transformations such as cross-coupling reactions (e.g., Suzuki, Heck). acs.org The thiol group can act as a hemilabile ligand, transiently binding and dissociating from the metal center to open up coordination sites for catalysis. nih.gov Research should focus on synthesizing and characterizing these metal complexes and evaluating their performance in various organic transformations. ajol.inforesearchgate.netresearchgate.net
Biomimetic Catalysis: The imidazole and thiol moieties are reminiscent of histidine and cysteine residues found in the active sites of metalloenzymes. nih.gov This opens avenues for designing biomimetic catalysts that mimic the function of enzymes like nickel superoxide (B77818) dismutase (NiSOD) or zinc-containing metalloproteinases. nih.govacs.org Future work could involve creating nickel complexes to study superoxide dismutation or zinc complexes as inhibitors of matrix metalloproteinases. acs.org
Integration into Next-Generation Functional Materials
The unique chemical properties of the imidazole and thiol groups can be harnessed to create advanced functional materials with novel properties.
Self-Healing Polymers: Inspired by biological systems like the mussel byssus, where metal-histidine (imidazole) coordination bonds contribute to self-healing properties, polymers incorporating the this compound unit could be developed. nih.gov The imidazole could form reversible cross-links with metal ions, while the thiol group could participate in dynamic disulfide-thiol exchange reactions, providing a dual mechanism for material repair. nih.govrsc.org
Anticorrosion Coatings: Azole derivatives are well-known corrosion inhibitors for metals like copper. rsc.org The this compound could be investigated as a corrosion inhibitor, where the imidazole ring and the thiol group could adsorb onto a metal surface, forming a protective layer that passivates reactive sites. researchgate.net
Functionalized Nanomaterials: The thiol group provides a strong anchor for grafting the molecule onto the surface of gold nanoparticles or other nanomaterials. This would allow for the creation of functionalized surfaces where the imidazole unit is exposed, which could then be used for targeted drug delivery, sensing applications, or as supports for catalytic nanoparticles.
Deeper Theoretical Understanding of Reactivity and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), will be a crucial tool for gaining a deeper understanding of the intrinsic properties of this compound. acs.orgrsc.orgnih.gov
Tautomerism and Reactivity: The compound can exist in tautomeric forms, primarily the thiol and the thione form (where the proton resides on a ring nitrogen and the C-S bond is a double bond). DFT calculations can predict the relative stability of these tautomers in different environments (gas phase, various solvents), which is critical for understanding its reactivity. nih.govmdpi.comnih.gov Such studies can also elucidate the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential, providing insights into how the molecule will interact with electrophiles and nucleophiles. nih.govnih.gov
Ligand-Metal Interactions: Theoretical modeling can be used to study the coordination of this ligand with various metal ions. acs.org These studies can predict binding energies, preferred coordination geometries, and the electronic effects of the ligand on the metal center. This information is invaluable for the rational design of the catalytic systems described in section 7.2. For instance, DFT can help understand how the steric and electronic properties of the isopropyl group influence the catalytic cycle. acs.orgrsc.org
Table 2: Key Parameters for Theoretical Investigation
| Parameter | Computational Method | Significance |
|---|---|---|
| Tautomeric Equilibrium | DFT, MP2 with solvent models nih.gov | Predicts the dominant reactive species under various conditions. nih.gov |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT nih.gov | Indicates sites of electrophilic and nucleophilic attack, predicting reactivity. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis within DFT nih.gov | Elucidates charge distribution and key stabilizing interactions. nih.gov |
| Metal-Ligand Binding Energy | DFT, Ab initio methods acs.org | Quantifies the strength of coordination for catalyst design. |
| Reaction Pathway Modeling | Transition State Theory, DFT | Maps out the energy profile of catalytic cycles or synthetic reactions. |
Unexplored Biological Targets and Mechanisms at the Fundamental Level
The imidazole and thiol moieties are common pharmacophores, suggesting that this compound and its derivatives could exhibit a range of biological activities. niscpr.res.injyu.finih.govijmrhs.com
Enzyme Inhibition: Many enzymes have active sites that can be targeted by thiol or imidazole groups. Future research should screen this compound against various enzyme classes.
Tyrosinase Inhibition: Mercapto-containing compounds are known to inhibit tyrosinase by chelating the copper ions in its active site. mdpi.com This could have applications in preventing browning in foods and in cosmetics.
Hydrolase Inhibition: Derivatives of imidazole-thiones and triazole-thiols have shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov Similarly, related compounds have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are targets in Alzheimer's disease research. nih.govnih.gov
Protease and Kinase Inhibition: The structural similarity to histidine and cysteine makes this scaffold a candidate for inhibiting metalloproteinases or various kinases involved in cell signaling pathways. acs.orgmdpi.com
Antimicrobial and Anticancer Activity: Imidazole-2-thiol derivatives have been reported to possess antibacterial and antifungal properties. niscpr.res.inresearchgate.net The lipophilicity imparted by the isopropyl group may enhance cell membrane penetration, potentially leading to potent antimicrobial effects. Furthermore, various imidazole-based compounds have been explored as anticancer agents due to their ability to inhibit enzymes crucial for cancer cell proliferation. scispace.comnih.govresearchgate.net Fundamental studies would be required to identify the specific cellular targets and mechanisms of action.
Q & A
Q. What are the optimal synthetic routes for (1-isopropyl-1H-imidazol-2-yl)methanethiol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of imidazole-thiol derivatives typically involves cyclization reactions or functional group modifications. For example:
- Cyclization approach : Start with 1-isopropylimidazole derivatives and introduce the methanethiol group via nucleophilic substitution. Use catalysts like nickel (common in imidazole synthesis) to enhance reaction efficiency .
- Thiolation : React (1-isopropyl-1H-imidazol-2-yl)methanol with thionating agents (e.g., P2S5 or Lawesson’s reagent) under inert conditions. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- <sup>1</sup>H-NMR : Key peaks include:
- δ 1.4–1.6 ppm (isopropyl CH3), δ 4.2–4.5 ppm (imidazole CH), δ 2.5–3.0 ppm (thiol CH2) .
- <sup>13</sup>C-NMR : Confirm thiol (-SH) attachment via δ 25–30 ppm (C-S bond).
- Mass Spectrometry (MS) : Expect [M+H]<sup>+</sup> at m/z 187.1 (C8H14N2S).
- FT-IR : Thiol S-H stretch at ~2550 cm<sup>-1</sup> and imidazole ring vibrations at 1500–1600 cm<sup>-1</sup> .
Q. What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Oxidation Risk : The thiol (-SH) group is prone to oxidation to disulfides.
- Hygroscopicity : Imidazole derivatives may absorb moisture. Store with desiccants (silica gel).
- Validation : Periodically check purity via HPLC and <sup>1</sup>H-NMR to detect degradation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity or biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate binding affinity to biological targets (e.g., enzymes) using docking software (AutoDock Vina) .
- Example : DFT studies on similar imidazole-thiols revealed strong HOMO localization on sulfur, suggesting high redox activity .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
Methodological Answer:
- Comparative SAR Analysis :
- Replace isopropyl with ethyl or phenyl groups to assess changes in hydrophobicity/logP.
- Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., CYP450) .
- Case Study : Substituting isopropyl with phenyl in analogous compounds increased antifungal activity by 40% due to enhanced membrane penetration .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Purity Discrepancies : Compare HPLC profiles from different studies; impurities may mask true activity.
- Assay Conditions : Standardize protocols (e.g., pH, solvent) to minimize variability. For example, DMSO concentrations >1% can inhibit bacterial growth .
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance .
Q. What enzymatic pathways degrade this compound, and how can they be studied?
Methodological Answer:
- Microbial Degradation :
- Enzyme Assays : Test activity of methanethiol oxidase (MTO) homologs using purified enzymes and NADH oxidation assays .
Q. What advanced spectroscopic techniques elucidate its interaction with biomolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., albumin).
- Fluorescence Quenching : Titrate with tryptophan-rich enzymes (e.g., lysozyme) to calculate binding constants .
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., oxidoreductases) to resolve 3D binding modes .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
